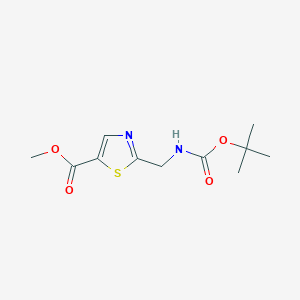

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C11H17N2O4S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with tert-butoxycarbonyl (Boc)-protected amines. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Boc-Protected Amine: The Boc-protected amine is introduced via a nucleophilic substitution reaction, where the amine attacks the electrophilic carbon of the thiazole ring.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester or Boc-protected amine groups.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate is as an intermediate in the synthesis of Dasatinib, a potent dual Src/Abl inhibitor used in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). Dasatinib has shown effectiveness against various imatinib-resistant Bcr–Abl kinase domain mutants, making this thiazole derivative crucial for developing targeted cancer therapies .

Antibacterial Activity

Research indicates that compounds with similar thiazole structures exhibit significant antibacterial properties. This compound has been evaluated for its ability to inhibit bacterial growth, targeting specific enzymes critical for bacterial survival. Preliminary studies suggest that derivatives of this compound may serve as effective antibacterial agents against resistant strains .

Antifungal and Anticancer Potential

The thiazole moiety is associated with various biological activities, including antifungal and anticancer effects. Compounds derived from this compound have shown promise in inducing apoptosis in cancer cells and inhibiting fungal growth by disrupting cellular processes .

Case Studies and Research Findings

Several studies have documented the biological activities of thiazole derivatives, including this compound:

Mechanism of Action

The mechanism of action of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the Boc-protected amine can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1,3-selenazole-5-carboxylate

- 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

- Methyl 3-(Boc-amino)thiophene-2-carboxylate

Uniqueness

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate is unique due to its specific combination of a thiazole ring and a Boc-protected amine. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research.

Biological Activity

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate (CAS No. 745078-03-9) is a thiazole derivative that has garnered attention for its biological activity, particularly in the context of cancer research and drug synthesis. This compound serves as an important intermediate in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in treating various forms of leukemia. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of methyl 2-aminothiazole-5-carboxylate with di-tert-butyl carbonate. The resulting compound is characterized by a planar thiazole ring and exhibits weak intramolecular hydrogen bonding that contributes to its stability and structural integrity . The molecular formula is C10H14N2O4S, with a molecular weight of 258.29 g/mol .

Anticancer Properties

This compound has been investigated for its potential anticancer properties, particularly as an intermediate in the synthesis of Dasatinib. Dasatinib has demonstrated effectiveness against imatinib-resistant Bcr–Abl kinase domain mutants, making it a crucial drug in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) .

The thiazole moiety is known to enhance cytotoxic activity against cancer cells due to its ability to interact with multiple biological targets. For example, thiazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival . In vitro studies indicate that compounds containing thiazole rings can exhibit micromolar inhibition against specific cancer-related proteins, suggesting that this compound may also possess similar inhibitory effects.

Case Studies and Research Findings

- Synthesis of Dasatinib : Research highlights the significance of this compound as a precursor for Dasatinib, which has been effective in treating patients with CML resistant to first-line therapies .

- Thiazole Derivatives in Cancer Therapy : A review of thiazole-based compounds indicates that modifications to the thiazole structure can lead to enhanced anticancer activity. For instance, compounds with specific substituents on the thiazole ring have shown improved potency against various cancer cell lines .

- Mechanism of Action : The mechanism by which thiazoles exert their anticancer effects often involves interference with cell cycle regulation and apoptosis pathways. Thiazoles can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to aberrant cell division and increased cell death .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C11H16N2O4S |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)13-6-8-12-5-7(18-8)9(14)16-4/h5H,6H2,1-4H3,(H,13,15) |

InChI Key |

UWJDURRFGUNCNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(S1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.